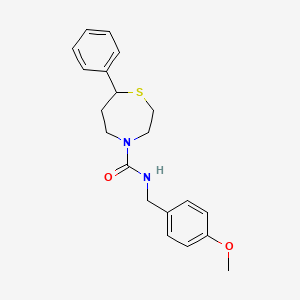
N-(4-methoxybenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-methoxybenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide” is a complex organic compound. It contains a thiazepane ring, which is a seven-membered ring with one sulfur atom, one nitrogen atom, and five carbon atoms. The compound also has a carboxamide group (-CONH2), a phenyl group (C6H5-), and a methoxybenzyl group (C8H9O-) attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the seven-membered thiazepane ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The carboxamide group could participate in condensation or hydrolysis reactions, while the phenyl group could undergo electrophilic aromatic substitution .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research in organic chemistry often explores the synthesis and characterization of complex molecules for potential therapeutic or material applications. For instance, studies on the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, which involve reactions with compounds similar in structure to "N-(4-methoxybenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide," have been reported. These synthetic routes are characterized by their potential cytotoxic activities against various cell lines, indicating their relevance in drug discovery and development (Hassan, Hafez, & Osman, 2014).
Protective Groups in Peptide Synthesis
In peptide synthesis, protecting groups such as those related to "this compound" are crucial. These groups protect functional groups from undesired reactions during the synthesis process. For example, the development of carboxamide protecting groups showcases innovative strategies to safeguard the carboxamide functionality in complex organic molecules during synthetic procedures. Such advancements enable the synthesis of delicate molecules, including peptides and nucleotides, under less harsh conditions, contributing significantly to the field of medicinal chemistry and drug design (Muranaka, Ichikawa, & Matsuda, 2011).
Mecanismo De Acción
Target of Action
The compound N-(4-methoxybenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide is a multi-target directed ligand (MTDL) designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .
Mode of Action
The compound interacts with its targets, leading to significant changes in their activity. It prevents amyloid beta (Aβ) formation through the downregulation of Amyloid Protein Precursor (APP) and BACE levels in APPswe-expressing cells . Furthermore, it reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Biochemical Pathways
The compound affects several biochemical pathways related to Alzheimer’s disease. By interacting with β-secretase, it influences the amyloidogenic pathway, reducing the formation of Aβ plaques . Its interaction with GSK3β affects the tau protein phosphorylation pathway, reducing the formation of neurofibrillary tangles . These effects on multiple pathways underline its potential as a disease-modifying therapy for AD.
Result of Action
The compound’s action results in a decrease in Aβ formation and tau phosphorylation in cellular models of Alzheimer’s disease . This leads to a reduction in the formation of Aβ plaques and neurofibrillary tangles, two of the main pathological features of AD . These molecular and cellular effects suggest that the compound could have potential therapeutic benefits in AD.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-7-phenyl-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-24-18-9-7-16(8-10-18)15-21-20(23)22-12-11-19(25-14-13-22)17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLRLNVCARRECZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCC(SCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

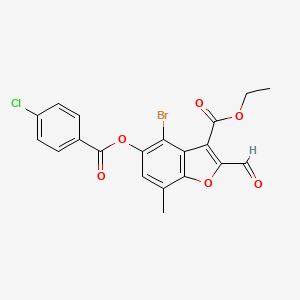
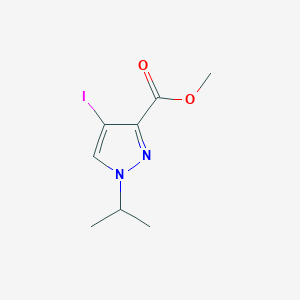
![2-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride](/img/structure/B2438225.png)

![N-[4-(1-pyrrolidinyl)phenyl]pentanamide](/img/structure/B2438227.png)
amine](/img/structure/B2438228.png)
![Ethyl 4-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)benzoate](/img/structure/B2438229.png)
![N-[4-bromo-3-(trifluoromethyl)phenyl]-5-chloro-2-methanesulfonylpyrimidine-4-carboxamide](/img/structure/B2438230.png)
![6-fluoro-N-[4-(4-methanesulfonamidophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2438235.png)

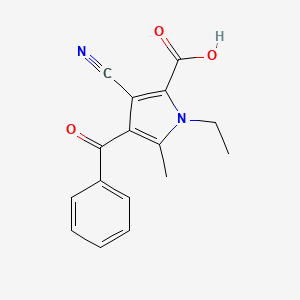
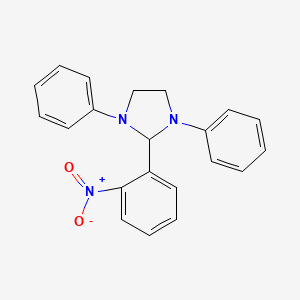
![2-Morpholinobenzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2438243.png)
![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2438244.png)